molecular formula C19H28O2 B1670583 Androstanedione CAS No. 846-46-8

Androstanedione

Cat. No.: B1670583
CAS No.: 846-46-8
M. Wt: 288.4 g/mol
InChI Key: RAJWOBJTTGJROA-WZNAKSSCSA-N
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Chemical Reactions Analysis

Types of Reactions

5alpha-Androstan-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form other androstane derivatives.

    Substitution: The compound can undergo substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various androstane derivatives with different functional groups, which can be used in the synthesis of steroid drugs .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWOBJTTGJROA-WZNAKSSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233576
Record name Dihydroandrostendione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Androstanedione
Source Human Metabolome Database (HMDB)
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CAS No.

846-46-8
Record name (5α)-Androstane-3,17-dione
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Record name Dihydroandrostendione
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Record name Androstanedione
Source DrugBank
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Record name Androstane-3,17-dione
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Record name Dihydroandrostendione
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Record name 5-α-androstane-3,17-dione
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Record name DIHYDROANDROSTENEDIONE
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Record name Androstanedione
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133.5 - 134.0 °C
Record name Androstanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is androstanedione and what is its significance in androgenic pathways?

A1: this compound (5α-androstane-3,17-dione) is a naturally occurring androgenic steroid hormone. It serves as a key intermediate in the biosynthesis of other androgens, such as testosterone and 5α-dihydrotestosterone (DHT) [, , ]. This positions this compound as a crucial player in understanding androgenic activities in various tissues.

Q2: What is the primary mechanism of action of this compound within prostate cells?

A2: this compound itself doesn't directly bind to androgen receptors with high affinity. Instead, it acts as a precursor to more potent androgens like DHT. Within prostate cells, this compound is converted to DHT by the enzyme steroid 5α-reductase [, , ]. DHT then binds to androgen receptors in the cell nucleus, activating gene transcription and ultimately influencing prostate cell growth and function [, ].

Q3: How does the metabolism of this compound differ in normal prostate tissue compared to benign prostatic hyperplasia (BPH)?

A3: Research suggests that the enzyme responsible for converting this compound to 5α-androstanedione, 5α-reductase, shows different kinetic properties in normal prostate tissue compared to BPH tissue []. In both normal and BPH tissues, 5α-reductase is found in higher concentrations in the stromal component than the epithelial component []. Interestingly, in BPH tissues, the enzyme exhibits a six-fold higher activity in the stroma compared to the epithelium, a difference not as pronounced in normal tissue [].

Q4: Does the metabolism of this compound play a role in castration-resistant prostate cancer (CRPC)?

A4: Yes, this compound metabolism appears to be significant in CRPC. While initial treatment for advanced prostate cancer often involves suppressing testosterone production, CRPC can develop, often driven by intratumoral DHT synthesis []. The conversion of this compound to DHT, bypassing testosterone as a precursor, is thought to be a significant contributor to CRPC development and progression [, ].

Q5: How is this compound metabolized in the skin?

A5: this compound is metabolized differently in distinct cell populations within the skin. Sebocytes, the cells responsible for sebum production, express enzymes that can convert this compound to DHT and other 5α-reduced androgens []. Keratinocytes, the primary cells of the epidermis, primarily degrade this compound, contributing to androgen homeostasis []. This highlights the complexity of androgen metabolism and its tissue-specific nature.

Q6: How does inflammation affect the metabolism of testosterone in the rabbit eye, and what are the implications of this compound in this process?

A6: Research indicates that inflammation induced by Escherichia coli endotoxin significantly reduces the metabolism of testosterone in the cornea and iris of rabbit eyes []. While the study doesn't directly assess this compound, it highlights the impact of inflammation on androgen metabolism in ocular tissues. Since this compound is a metabolite of testosterone, changes in testosterone metabolism likely influence this compound levels and downstream effects in the eye. Further research is needed to elucidate the specific role of this compound in ocular inflammation.

Q7: How does the metabolism of this compound in the brain relate to behavioral differences between sexes in Japanese quail (Coturnix coturnix japonica)?

A7: Japanese quail exhibit a unique sex-role reversal, with females displaying more aggressive behaviors, typically associated with males in other species [, ]. Studies in quail brains have shown that aromatase, an enzyme converting androgens to estrogens, is more active in the anterior hypothalamus/preoptic area (AHPOA) of males [, ]. This suggests that while circulating androgen levels are similar between sexes, differential metabolism in the brain, particularly the conversion of this compound to estrogens, could contribute to the observed sex-specific behaviors.

Q8: How does the activity of 5α-reductase, the enzyme converting testosterone to DHT, compare in the brain and pituitary of male and female quail?

A8: Research has revealed significant sex differences in 5α-reductase activity in the brain and pituitary of Japanese quail []. While both sexes express 5α-reductase in various brain regions, females exhibit significantly higher activity in the pituitary gland compared to males []. This suggests a potential role for differential 5α-reductase activity, and thus, differential DHT levels, in mediating sex-specific hormonal effects within the quail brain.

Q9: Are there analytical techniques available to effectively separate and quantify androgens, including this compound, from biological samples?

A9: Yes, several analytical methods have been developed to isolate and quantify androgens. Thin-layer chromatography (TLC), coupled with digital autoradiography, is one such technique that enables the separation and accurate quantification of multiple androgens, including testosterone, DHT, this compound, and their metabolites []. This method proves particularly useful in studying androgen metabolism and identifying specific metabolic pathways.

Q10: How does the presence of microorganisms in urine samples affect the interpretation of androgen measurements, particularly this compound, in the context of doping control?

A10: Urine contamination by microorganisms presents a significant challenge in doping control as it can alter the steroid profile, including this compound levels, leading to potentially inaccurate interpretations []. Certain microorganisms possess the ability to synthesize this compound from other steroid precursors present in the urine, thereby elevating its concentration []. This underscores the importance of proper sample handling and analysis in doping control to ensure accurate and reliable results.

Q11: Does long-term exposure to elevated this compound levels pose health risks?

A11: While the provided research doesn't explicitly address the long-term health risks of elevated this compound, studies using sustained-release this compound implants in rats offer some insights [, ]. These studies showed that prolonged exposure to supraphysiological levels of this compound led to adverse effects on testicular function, including decreased testicular weight, impaired spermatogenesis, and reduced sperm count [, ]. These findings underscore the potential health risks associated with chronic exposure to elevated this compound levels.

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